2-(2-((alpha-Methylphenethyl)amino)ethoxy)benzophenone hydrochloride
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Overview
Description
2-(2-((alpha-Methylphenethyl)amino)ethoxy)benzophenone hydrochloride is an organic compound that belongs to the class of benzophenones. Benzophenones are widely used in organic chemistry as building blocks for various chemical syntheses. This compound is characterized by the presence of a benzophenone core with an ethoxy group and an amino group substituted with an alpha-methylphenethyl moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((alpha-Methylphenethyl)amino)ethoxy)benzophenone hydrochloride typically involves the following steps:
Formation of the Benzophenone Core: The benzophenone core can be synthesized through the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via a nucleophilic substitution reaction using ethyl bromide and a suitable base such as sodium ethoxide.
Amination: The amino group is introduced by reacting the ethoxy-substituted benzophenone with alpha-methylphenethylamine under appropriate conditions.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-((alpha-Methylphenethyl)amino)ethoxy)benzophenone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.
Major Products
Oxidation: Benzophenone derivatives with carboxylic acid or ketone functionalities.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-((alpha-Methylphenethyl)amino)ethoxy)benzophenone hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to other pharmacologically active benzophenones.
Industry: Utilized in the production of UV-blocking agents, fragrances, and as a photoinitiator in polymer chemistry.
Mechanism of Action
The mechanism of action of 2-(2-((alpha-Methylphenethyl)amino)ethoxy)benzophenone hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling pathways.
Photophysical Properties: Acting as a photoinitiator by absorbing UV light and initiating photochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: The parent compound with a simpler structure.
2-Aminobenzophenone: Contains an amino group directly attached to the benzophenone core.
4-Hydroxybenzophenone: Contains a hydroxyl group on the benzophenone core.
Uniqueness
2-(2-((alpha-Methylphenethyl)amino)ethoxy)benzophenone hydrochloride is unique due to the presence of the alpha-methylphenethylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzophenone derivatives and may contribute to its specific applications in research and industry.
Properties
CAS No. |
10429-64-8 |
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Molecular Formula |
C24H26ClNO2 |
Molecular Weight |
395.9 g/mol |
IUPAC Name |
2-(2-benzoylphenoxy)ethyl-(1-phenylpropan-2-yl)azanium;chloride |
InChI |
InChI=1S/C24H25NO2.ClH/c1-19(18-20-10-4-2-5-11-20)25-16-17-27-23-15-9-8-14-22(23)24(26)21-12-6-3-7-13-21;/h2-15,19,25H,16-18H2,1H3;1H |
InChI Key |
ZDAUDUTVWVDLAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)[NH2+]CCOC2=CC=CC=C2C(=O)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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